molecular formula C19H21NO2 B2485877 1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one CAS No. 627835-17-0

1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one

Cat. No.: B2485877
CAS No.: 627835-17-0
M. Wt: 295.382
InChI Key: OWCQIMLXOAWKNF-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one, also known as 1-acetyl-2,6,6-trimethyl-5,7-dihydroindole-4-one, is a heterocyclic compound derived from the indole family. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic reactions. This compound has been extensively studied due to its unique properties and potential applications in a wide range of fields.

Scientific Research Applications

Synthesis and Characterization

  • A study describes the synthesis of related compounds, such as 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, achieved through a one-pot process from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols (Patel & Dholakiya, 2013).
  • Another research focused on the facile synthesis of 4,6-diarylpyrimidin-2(1H)-one derivatives, starting from acetophenone derivatives (Pourghobadi & Derikvand, 2010).

Biological Evaluation and Properties

  • A study evaluating the in-vitro cytotoxicity, antioxidant, and immunomodulatory properties of derivatives based on 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione found that some compounds showed significant inhibitory antioxidant activity and protective effect against DNA damage (Patel et al., 2014).
  • Synthesis and characterization of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were reported, with an emphasis on its crystal structure and thermal properties (Nayak et al., 2014).

Material Science and Chemistry

  • Research on the synthesis, characterization, and study of anticoagulant and antiplatelet activity of new 2,6-dipyrazinylpyridines with pendant trimethoxyphenyl revealed their potential in material science applications (Ramesh et al., 2020).
  • A theoretical investigation of the one- and two-photon absorption properties of platinum acetylide chromophores highlighted their potential applications in advanced material technologies (Yang, Feng, & Ren, 2008).

Mechanism of Action

The mode of action of indole derivatives can vary greatly depending on the specific compound and its targets. Some indole derivatives may act by inhibiting certain enzymes, interacting with cell receptors, or disrupting cellular processes .

The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives may affect the acetyl CoA pathway , which is involved in a variety of cellular processes.

The pharmacokinetics of indole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition.

The result of action of indole derivatives can range from inhibiting the growth of cancer cells to reducing inflammation, depending on the specific compound and its mode of action .

Properties

IUPAC Name

1-(3-acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-12-8-16-17(10-19(3,4)11-18(16)22)20(12)15-7-5-6-14(9-15)13(2)21/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCQIMLXOAWKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=CC(=C3)C(=O)C)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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